molecular formula C6H8Br2N2 B1445797 3-Bromo-6-ethyl-pyridazine hydrobromide CAS No. 1965309-23-2

3-Bromo-6-ethyl-pyridazine hydrobromide

Cat. No. B1445797
M. Wt: 267.95 g/mol
InChI Key: XTAXSDSMEZYCEH-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-pyridazine hydrobromide is a chemical compound with the CAS Number: 1965309-23-2 . It has a molecular weight of 267.95 . The compound is a brown solid and has received attention in the scientific research community for its potential applications in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-6-ethylpyridazine hydrobromide . The InChI code for this compound is 1S/C6H7BrN2.BrH/c1-2-5-3-4-6 (7)9-8-5;/h3-4H,2H2,1H3;1H . The linear formula for this compound is C6H8Br2N2 .


Physical And Chemical Properties Analysis

3-Bromo-6-ethyl-pyridazine hydrobromide is a brown solid . It has a molecular weight of 267.95 . The linear formula for this compound is C6H8Br2N2 .

Scientific Research Applications

Synthesis and Functionalization

Research has focused on the synthesis and downstream functionalization of pyridazines, including 3-bromo-pyridazines. The selective preparation of these compounds remains challenging, but advancements have been made. For instance, boron trifluoride-mediated cycloaddition has been utilized for the synthesis of functionalized pyridazines with high regiocontrol, demonstrating the chemical's role in creating scaffolds for medicinal chemistry or crop protection agents. This process has enabled the synthesis of 3,4-disubstituted pyridazines with excellent control over the substitution pattern, showcasing its application in the development of compounds with potential biological activities (Schnell et al., 2021).

Herbicidal Activities

3-Bromo-pyridazine derivatives have been synthesized and evaluated for their herbicidal activities, indicating the compound's agricultural applications. The creation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has shown promising results in inhibiting chlorophyll and exhibiting high herbicidal activities against dicotyledonous plants. This research suggests potential for developing new, effective herbicides based on pyridazine derivatives (Xu et al., 2008).

Corrosion Inhibition

The compound has also found applications in the field of corrosion science, where pyridazine derivatives, including those related to 3-Bromo-6-ethyl-pyridazine, have been investigated as corrosion inhibitors for metals in acidic environments. This application is crucial for extending the lifespan of metals and reducing maintenance costs in industrial processes. The effectiveness of these inhibitors suggests that the structural features of pyridazine derivatives play a significant role in their interaction with metal surfaces and the prevention of corrosion (Chetouani et al., 2003).

Antimicrobial and Antiproliferative Activities

Furthermore, pyridazine derivatives have been explored for their antimicrobial and antiproliferative activities, indicating the potential for these compounds in the development of new therapeutic agents. Research into the synthesis of coumarin derivatives containing pyridazine motifs has revealed compounds with promising antitumor activity against liver carcinoma, showcasing the biomedical relevance of pyridazine derivatives (Gomha et al., 2015).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-bromo-6-ethylpyridazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c1-2-5-3-4-6(7)9-8-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAXSDSMEZYCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-ethyl-pyridazine hydrobromide

CAS RN

1965309-23-2
Record name Pyridazine, 3-bromo-6-ethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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